molecular formula C21H29N5O2 B13788352 endo-Tandospirone

endo-Tandospirone

Cat. No.: B13788352
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-USTZCAOPSA-N
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Description

endo-Tandospirone is a potent and selective partial agonist of the serotonin 5-HT1A receptor, with a reported Ki value of 27 nM . It displays high selectivity over a range of other receptors, including 5-HT2, alpha and beta-adrenergic, dopamine D1 and D2, and muscarinic cholinergic receptors, making it a valuable tool for elucidating the role of 5-HT1A signaling in the central nervous system . This mechanism is a key focus of research for anxiety and depression . Preclinical and clinical studies suggest its research applications extend to investigating potential therapeutic avenues for Parkinson's disease and as a cognitive enhancer in models of schizophrenia, where it has been shown to improve verbal learning and memory . Its active metabolite, 1-PP, may also contribute to its overall pharmacological profile . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

(1S,2S,6R,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17-,18+

InChI Key

CEIJFEGBUDEYSX-USTZCAOPSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

Molecular Structure and Stereochemical Considerations in Endo Tandospirone Research

Stereoisomeric Forms of Tandospirone (B1205299) and Their Research Implications

Tandospirone's core structure is a bicyclic dicarboximide, which is synthesized via a Diels-Alder reaction. This reaction inherently produces stereoisomers, primarily the endo and exo forms. researchgate.netlatech.edu The distinction between these isomers lies in the orientation of the dicarboximide ring relative to the bicyclo[2.2.1]heptane system. While the therapeutically active and more stable form of the drug is the exo isomer, known chemically as (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione substituted at the nitrogen, the endo isomer is a key intermediate and point of stereochemical control. latech.eduwikipedia.orgchemicalbook.com

The Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) initially favors the formation of the endo adduct due to kinetic control, a preference often explained by secondary orbital interactions. latech.edu However, the exo isomer is thermodynamically more stable. researchgate.netresearchgate.net Consequently, the endo-isomer can be converted to the desired exo-isomer through thermal isomerization, often by heating at high temperatures (e.g., 190°C). latech.edu

The research implications of these stereoisomeric forms are significant. In pharmacology, different stereoisomers of a chiral drug can exhibit vastly different biological activities, potencies, and toxicological profiles. uou.ac.in While one isomer may be therapeutically beneficial, another could be inactive or even harmful. uou.ac.in Therefore, controlling the stereochemistry during synthesis is paramount. Research has focused on stereoselective synthesis methods to produce the exo form preferentially and to create novel exo-substituted tandospirone analogues with potentially enhanced biological activity. researchgate.netresearchgate.net

Table 1: Comparison of endo vs. exo Isomers in Tandospirone Synthesis

Propertyendo-Isomerexo-Isomer
Formation PathwayKinetically favored product of the Diels-Alder reaction. latech.eduThermodynamically favored product; obtained via thermal isomerization of the endo-isomer. latech.edu
Relative StabilityLess stable. researchgate.netMore stable. researchgate.net
Role in SynthesisKey intermediate that is often isomerized. latech.eduThe direct precursor to the final active compound. wikipedia.orgchemicalbook.com

Conformational Analysis of endo-Tandospirone and Receptor Interaction Hypotheses

The biological activity of tandospirone is primarily attributed to its interaction with serotonin (B10506) receptors, specifically as a potent and selective partial agonist for the 5-HT1A receptor subtype. nih.govnih.govmedchemexpress.com The three-dimensional shape, or conformation, of the this compound molecule dictates how it fits into the binding site of this receptor. Conformational analysis, studied through methods like NMR and molecular modeling, is essential for understanding this interaction. frontiersin.orgbeilstein-journals.org

The interaction of tandospirone with the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. nih.govpsychopharmacologyinstitute.comnih.gov This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of neuronal excitability. The ternary complex model, which describes the interaction between the receptor, the agonist (tandospirone), and the G-protein, is a relevant framework for hypothesizing this mechanism. derangedphysiology.com

Research indicates that tandospirone has a high affinity for the 5-HT1A receptor, with reported Ki (inhibition constant) values of approximately 27 nM. wikipedia.orgnih.govtocris.commedchemexpress.com Its affinity for other receptors, such as 5-HT2, dopamine (B1211576) (D1, D2), and adrenergic receptors, is significantly lower by two to three orders of magnitude, highlighting its selectivity. nih.govnih.govmedchemexpress.com This selectivity is crucial for its targeted action. The specific conformation of the bicyclic imide moiety and the flexible n-butyl-piperazine side chain are key determinants for this high-affinity and selective binding to the 5-HT1A receptor. researchgate.net

Table 2: Receptor Binding Profile of Tandospirone

ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A27 ± 5 nih.gov
5-HT2A1,300 ± 200 wikipedia.org
5-HT2C2,600 ± 60 wikipedia.org
Dopamine D21,700 ± 300 wikipedia.org
α1-Adrenergic1,600 ± 80 wikipedia.org
α2-Adrenergic1,900 ± 400 wikipedia.org

Chirality and Enantiomeric Purity in Experimental this compound Batches

Tandospirone is a chiral molecule, meaning it is non-superimposable on its mirror image. chemicalbook.com The specific, therapeutically active stereoisomer is defined as (1R,2R,6S,7S)-4-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-4-azatricyclo[5.2.1.02,6]decane-3,5-dione. wikipedia.org The synthesis of a single enantiomer of a drug is a critical aspect of pharmaceutical manufacturing, a field known as enantiomerically pure compound (EPC) synthesis. ub.edu The administration of a single, active enantiomer can lead to a better pharmacological profile and an increased therapeutic index compared to a racemic mixture (a 50:50 mix of both enantiomers). ub.edu

Ensuring the enantiomeric purity of experimental and production batches of tandospirone is therefore essential. This involves two main strategies: asymmetric synthesis to produce only the desired enantiomer, or the resolution of a racemic mixture. ub.edugoogle.com Techniques for resolution include chromatographic methods using a chiral stationary phase or enzymatic resolution, which can achieve a very high enantiomeric excess (ee), often greater than 99%. google.com

Quality control of tandospirone batches relies on sophisticated analytical methods to detect and quantify any impurities, including the unwanted enantiomer. ajrconline.org High-performance liquid chromatography (HPLC) with UV detection is a common method used for this purpose. researchgate.net Patents related to tandospirone manufacturing detail the importance of controlling for its enantiomer, with specified limits for such impurities often set at very low levels (e.g., 0.1-0.3%). google.com This rigorous analysis ensures the consistency, quality, and stereochemical integrity of the final compound. ajrconline.orgresearchgate.net

Table 3: Impurity Control in Tandospirone Synthesis

Impurity TypeDescriptionControl MethodReference
Enantiomeric ImpurityThe unwanted mirror image (enantiomer) of the active tandospirone molecule.Chiral HPLC, setting strict limits (e.g., <0.3%). ajrconline.orggoogle.com
Process IntermediatesUnreacted starting materials or intermediate compounds from the synthesis pathway.HPLC-UV, LC-MS for identification and quantification. ajrconline.orgresearchgate.net
ByproductsUnintended compounds formed during the reaction, such as Des-pyrimidinyl Tandospirone.LC-MS for structural identification and profiling. researchgate.net

Pharmacological Mechanisms of Action of Endo Tandospirone: Preclinical and Molecular Investigations

Serotonin (B10506) Receptor System Interactions of endo-Tandospirone

The primary pharmacological activity of this compound is centered on its interaction with the serotonin system, specifically the 5-HT1A receptor subtype. nih.govoncotarget.com This interaction is characterized by high potency and selectivity, which distinguishes it from other agents in its class and forms the basis of its molecular effects. nih.gov

5-HT1A Receptor Agonism/Partial Agonism: Binding Affinity and Efficacy Studies

Preclinical investigations have firmly established this compound as a potent partial agonist at the 5-HT1A receptor. oncotarget.comimmune-system-research.comspringermedizin.deselleckchem.com Binding affinity studies, which measure the strength of the interaction between a ligand and a receptor, have determined its inhibition constant (Ki) to be approximately 27 ± 5 nM for the 5-HT1A receptor. nih.govnih.govmedchemexpress.comselleck.co.jp This demonstrates a high affinity for this specific receptor subtype.

Functionally, this compound does not elicit the maximum possible response from the receptor, classifying it as a partial agonist. nih.gov Efficacy studies based on adenylate cyclase activity show that this compound produces about 60% of the agonist effect achieved by the full 5-HT1A agonist, 8-OH-DPAT. nih.gov Its activity can also vary depending on the receptor's location; it is characterized as a full agonist at presynaptic 5-HT1A autoreceptors found in the raphe nuclei and a partial agonist at postsynaptic 5-HT1A receptors in forebrain regions. nih.govnih.gov

Binding Affinity and Efficacy of this compound at the 5-HT1A Receptor
ParameterValueReceptor TypeComments
Binding Affinity (Ki)27 ± 5 nM5-HT1AIndicates high affinity for the receptor. nih.govnih.gov
Efficacy~60% of 8-OH-DPAT5-HT1AClassifies it as a partial agonist. nih.gov
Functional ActivityFull AgonistPresynaptic 5-HT1A AutoreceptorsLocated in the raphe nuclei. nih.gov
Functional ActivityPartial AgonistPostsynaptic 5-HT1A ReceptorsLocated in forebrain areas. nih.gov

Receptor Selectivity Profile of this compound Across Neurotransmitter Systems

A key feature of this compound's pharmacological profile is its high selectivity for the 5-HT1A receptor. nih.govoncotarget.com Compared to its potent action at the 5-HT1A site, its affinity for other neurotransmitter receptors is significantly lower. nih.govnih.gov Studies have shown that this compound is approximately two to three orders of magnitude less potent at 5-HT2, 5-HT1C, alpha-1 adrenergic, alpha-2 adrenergic, and dopamine (B1211576) D1 and D2 receptors. nih.govnih.govmedchemexpress.com The Ki values for these other receptors are in the micromolar range, spanning from 1,300 to 41,000 nM. nih.govnih.govmedchemexpress.com

Furthermore, the compound is considered essentially inactive at 5-HT1B receptors, serotonin uptake sites, beta-adrenergic receptors, muscarinic cholinergic receptors, and benzodiazepine (B76468) receptors. nih.govmedchemexpress.com This high degree of selectivity distinguishes this compound from other azapirones like buspirone (B1668070) and ipsapirone, which exhibit moderate-to-high affinity for dopamine D2 and alpha-1 adrenergic receptors, respectively. nih.gov

Receptor Binding Profile of this compound
ReceptorBinding Affinity (Ki, nM)
5-HT1A27 ± 5 nih.govnih.gov
5-HT1C1300 - 41000 nih.govnih.gov
5-HT21300 - 41000 nih.govnih.gov
α1-Adrenergic1300 - 41000 nih.govnih.gov
α2-Adrenergic1300 - 41000 nih.govnih.gov
Dopamine D11300 - 41000 nih.govnih.gov
Dopamine D21300 - 41000 nih.govnih.govfrontiersin.org
5-HT1BInactive nih.govmedchemexpress.com
Serotonin Uptake SiteInactive nih.govmedchemexpress.com
β-AdrenergicInactive nih.govmedchemexpress.com
Muscarinic CholinergicInactive nih.govmedchemexpress.com
BenzodiazepineInactive nih.govmedchemexpress.com

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound

The interaction between a ligand like this compound and its receptor is a dynamic process governed by kinetic and thermodynamic principles. Binding kinetics describe the rates at which the ligand associates with (kon or association rate) and dissociates from (koff or dissociation rate) the receptor. nih.govnih.govuniversiteitleiden.nl The ratio of these rates (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. nih.gov A slow dissociation rate can contribute to a longer duration of action at the receptor. nih.gov

Binding thermodynamics examine the energy changes that occur during the formation of the ligand-receptor complex. nih.gov By measuring binding affinity at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined through van't Hoff plots. nih.gov These parameters provide insight into the forces driving the binding process, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov While these principles apply to the interaction of this compound with the 5-HT1A receptor, specific quantitative data for its association/dissociation rates and thermodynamic profile were not detailed in the available research.

Post-Receptor Signaling Pathway Modulation by this compound

Upon binding to the 5-HT1A receptor, this compound initiates a cascade of intracellular events by modulating post-receptor signaling pathways. These pathways are crucial for translating the initial receptor binding event into a cellular and ultimately physiological response.

G Protein Coupling and Downstream Effector Systems (e.g., Gi/o protein)

The 5-HT1A receptor is a G protein-coupled receptor (GPCR). nih.govfrontiersin.org this compound's agonistic action at this receptor leads to the activation of a specific type of G protein, the inhibitory G protein (Gi/o). nih.govmedchemexpress.comresearchgate.net This activation causes the heterotrimeric G protein to dissociate into its Gαi/o and Gβγ subunits, which then act on downstream effector systems. nih.govresearchgate.net

One major action of the Gβγ subunits is the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govresearchgate.net This activation leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing. nih.govfrontiersin.org The Gαi/o subunit, in turn, directly inhibits the enzyme adenylyl cyclase. nih.govresearchgate.net

Modulation of Intracellular Signaling Cascades (e.g., Adenylyl Cyclase, cAMP, PKA, ERK)

The inhibition of adenylyl cyclase by the Gαi/o subunit is a key step in this compound's mechanism of action. nih.govresearchgate.net Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govmdpi.com By inhibiting this enzyme, this compound reduces the intracellular concentration of the second messenger cAMP. nih.govresearchgate.net

In addition to the canonical Gi/o pathway, evidence suggests that this compound also modulates the mitogen-activated protein (MAP) kinase signaling cascade. nih.govnih.gov Specifically, administration of this compound has been shown to increase the phosphorylation of p42/44 extracellular signal-regulated kinase (ERK) in the hypothalamic paraventricular nucleus and the dorsal raphe nucleus. nih.govnih.gov This effect is mediated by the 5-HT1A receptor, as it can be blocked by the specific 5-HT1A antagonist WAY 100635, indicating another important signaling pathway influenced by this compound. nih.govnih.gov

Modulation of Neurotransmitter Release and Neurotransmission (Preclinical Models)

Preclinical research demonstrates that this compound significantly modulates several key neurotransmitter systems, primarily through its action as a selective partial agonist at the serotonin 5-HT1A receptor. This activity leads to downstream effects on dopaminergic, glutamatergic, and GABAergic pathways, which are central to its pharmacological profile.

This compound exerts a notable influence on the dopaminergic system, an interaction believed to underlie some of its therapeutic potential in preclinical models of cognitive and motor dysfunction. nih.gov Studies have shown that tandospirone (B1205299) can augment the extracellular levels of dopamine in crucial brain regions, particularly the medial prefrontal cortex. nih.gov This effect is thought to be mediated by the activation of 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei. nih.govresearchgate.net Activation of these autoreceptors inhibits the firing of serotonin neurons, which in turn reduces the serotonergic inhibition of dopaminergic neurons, leading to an increased release of dopamine. nih.govresearchgate.net

In animal models, this mechanism has been linked to functional outcomes. For instance, tandospirone has been observed to ameliorate motor deficits in dopamine-depleted rats, such as haloperidol-induced catalepsy and reserpine-induced hypolocomotion. nih.gov The enhancement of cortical dopamine neurotransmission by 5-HT1A receptor agonists is hypothesized to be a key mechanism for improving cognitive functions, such as executive function, in animal models. nih.gov

Table 1: Preclinical Findings on this compound's Interaction with the Dopaminergic System

Model/Study Type Key Finding Implication Reference
Microdialysis in rats Augmented fluoxetine-induced increase in extracellular dopamine in the medial frontal cortex. Potentiation of dopamine neurotransmission. nih.gov
6-OH-DA hemilesioned rats Induced contralateral rotation behaviors. Pro-dopaminergic activity. nih.gov
Haloperidol-induced catalepsy model Ameliorated catalepsy and bradykinesia. Reversal of dopamine D2 receptor blockade effects. nih.gov
Marmoset executive function task Increased extracellular dopamine in the medial prefrontal cortex and improved performance. Enhancement of cognitive function via dopamine modulation. nih.gov

The effects of this compound extend to the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems. Its modulatory role is complex, often involving indirect actions via the serotonergic system. Activation of 5-HT1A receptors can lead to an inhibition of glutamate (B1630785) release. frontiersin.org Specifically, 5-HT1A agonists have been shown to reduce N-methyl-D-aspartate (NMDA) receptor-mediated currents in neurons of the prefrontal cortex. frontiersin.org

The interaction with the GABAergic system is also significant. Systemic administration of 5-HT1A receptor agonists in preclinical models can inhibit the firing of GABAergic interneurons. researchgate.net This reduction in GABAergic inhibition (disinhibition) can subsequently lead to an increased firing of postsynaptic pyramidal glutamatergic neurons. researchgate.net This mechanism suggests that tandospirone can indirectly enhance glutamatergic activity in certain circuits by dampening local inhibitory control. researchgate.netresearchgate.net This interplay between GABAergic and glutamatergic modulation is crucial for maintaining balanced neural activity. nih.govnih.gov

Table 2: Preclinical Evidence for Glutamatergic and GABAergic Modulation by this compound

Neurotransmitter System Mechanism of Action Consequence Reference
Glutamatergic Inhibition of potassium-evoked glutamate release via 5-HT1A receptor activation. Reduction of excessive excitatory transmission. frontiersin.org
Glutamatergic Reduction of NMDA-mediated currents in prefrontal cortex neurons. Modulation of synaptic plasticity and neuronal excitation. frontiersin.org
GABAergic Inhibition of GABA neuron action potentials. Disinhibition of postsynaptic glutamate neurons. researchgate.net
GABAergic Reduced calcium influx into GABAergic interneurons. Blocks the exocytosis of GABA neurotransmitter. researchgate.net

Impact on Neural Circuitry and Brain Regions in Preclinical Models

The neurochemical modulations induced by this compound translate into distinct effects on the activity of specific neural circuits and brain regions. Given the high density of 5-HT1A receptors in the limbic system, this network is a primary site of action. nih.govamegroups.org Preclinical studies indicate that tandospirone can inhibit neuronal firing in the hippocampus and lateral septum, regions critically involved in the processing of emotion and stress. nih.gov This inhibitory action is thought to contribute to its anxiolytic properties by dampening the activity of circuits associated with anxiety. nih.gov

In addition to the classic limbic structures, the prefrontal cortex and the anterior cingulate cortex (ACC) have been identified as key regions affected by tandospirone. amegroups.orgfrontiersin.org In a rat model of stress-induced visceral hypersensitivity, tandospirone was found to suppress the enhancement of theta oscillations in the ACC. frontiersin.org This neurophysiological change was directly correlated with the alleviation of anxiety-like behaviors, suggesting that tandospirone can normalize pathological circuit activity within the ACC. frontiersin.org These findings highlight that tandospirone's mechanism involves the targeted modulation of interconnected limbic and cortical circuits that govern emotional and cognitive processes. nih.govbiorxiv.orgneurosciencenews.com

Table 3: Impact of this compound on Key Brain Regions in Preclinical Models

Brain Region Primary Receptor Location Observed Effect Functional Relevance Reference
Hippocampus Postsynaptic 5-HT1A receptors Inhibition of neuronal firing. Modulation of memory and emotional regulation. nih.gov
Amygdala Postsynaptic 5-HT1A receptors Inhibition of activity (inferred). Alleviation of anxiety. nih.gov
Lateral Septum Postsynaptic 5-HT1A receptors Inhibition of neuronal firing. Anxiety transmission modulation. nih.gov
Anterior Cingulate Cortex (ACC) 5-HT1A receptors Suppression of stress-induced theta oscillation enhancement. Relief of anxiety and visceral hypersensitivity. frontiersin.org
Medial Prefrontal Cortex Postsynaptic 5-HT1A receptors Increased extracellular dopamine levels. Improvement of executive functions. nih.gov
Dorsal Raphe Nucleus Somatodendritic 5-HT1A autoreceptors Inhibition of serotonin neuron firing. Disinhibition of downstream dopamine neurons. nih.govresearchgate.net

Pharmacokinetics and Biotransformation of Endo Tandospirone in Preclinical Models

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats and mice, have been instrumental in characterizing the absorption and distribution of endo-Tandospirone. Following oral administration in rats, tandospirone (B1205299) is rapidly absorbed, with the time to reach maximum plasma concentration (tmax) being approximately 0.161 hours. frontiersin.org However, the absolute bioavailability of tandospirone is low, calculated to be around 0.24% in rats, suggesting extensive first-pass metabolism. frontiersin.orgfrontiersin.org

Once absorbed, tandospirone and its metabolites distribute into various tissues, including the brain. nih.govnih.gov Studies in mice have shown that both tandospirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), can be detected in the cortex after administration. nih.gov The plasma protein binding of tandospirone is moderate, with a free fraction of 30.4%, while its metabolite 1-PP has a much higher free fraction at 87.5%. nih.gov The concentration of tandospirone in the brain has been found to correlate with its anxiolytic effects in rats. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (after intragastric administration)Value (after intravenous administration)
Tmax (h) 0.161 ± 0.09N/A
t1/2 (h) 1.380 ± 0.461.224 ± 0.39
AUC(0-∞) (ng/mL*h) 114.7 ± 4148,397 ± 19,107
Absolute Bioavailability (%) 0.24N/A
Data from in vivo studies in rats. frontiersin.orgfrontiersin.org

Metabolism and Biotransformation Pathways of this compound

The metabolism of this compound is extensive and a key determinant of its pharmacokinetic profile. frontiersin.orgfrontiersin.org It undergoes both Phase I and Phase II metabolic reactions. openaccessjournals.comwikipedia.org

The primary metabolic pathway for tandospirone involves the oxidative cleavage of its butyl chain, leading to the formation of several metabolites. nih.gov The most significant of these is 1-(2-pyrimidinyl)-piperazine (1-PP), which is considered a major active metabolite. nih.govchemsrc.comnih.gov In rats, following oral administration of tandospirone, the area under the curve (AUC) for 1-PP was found to be approximately 16.38 times higher than that of the parent compound, indicating substantial metabolic conversion. frontiersin.orgfrontiersin.org

Other identified metabolites include those resulting from the hydroxylation of the norbornane (B1196662) ring (M2) and the pyrimidine (B1678525) ring (M4). nih.gov The formation of these metabolites highlights the diverse biotransformation pathways tandospirone undergoes in preclinical models. wuxiapptec.com

Table 2: Major Metabolites of this compound

MetaboliteFormation PathwaySignificance
1-(2-pyrimidinyl)-piperazine (1-PP) Oxidative cleavage of the butyl chainMajor active metabolite. nih.govchemsrc.comnih.gov
M2 Hydroxylation of the norbornan ringA significant metabolite. nih.gov
M4 Hydroxylation of the pyrimidine ringA significant metabolite. nih.gov

The metabolism of tandospirone is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govpharmacologyeducation.org In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for tandospirone metabolism. nih.govnih.gov CYP2D6 also contributes, but to a lesser extent. nih.gov

The metabolite profile observed with CYP3A4 in vitro closely resembles that seen in human liver microsomes. nih.gov Specifically, CYP3A4 predominantly facilitates the formation of the M2 metabolite and 1-PP, while CYP2D6 is more involved in producing the M4 metabolite. nih.gov The significant role of CYP3A4 is further supported by inhibition studies, where ketoconazole (B1673606) (a potent CYP3A4 inhibitor) markedly reduced tandospirone metabolism. nih.gov

Excretion Mechanisms in Preclinical Investigations

Information specifically detailing the excretion mechanisms of this compound in preclinical models is limited in the provided search results. However, it is generally understood that the metabolites of drugs, which are made more water-soluble through Phase I and II metabolism, are primarily excreted via the kidneys into the urine. wikipedia.org Given that tandospirone is extensively metabolized into more polar compounds like hydroxylated metabolites and 1-PP, it is plausible that these metabolites are eliminated from the body through renal excretion.

Preclinical Pharmacodynamic Markers: Receptor Occupancy and Functional Readouts

The pharmacodynamic effects of this compound are closely linked to its interaction with specific neurotransmitter receptors. Tandospirone itself is a potent and selective partial agonist at serotonin (B10506) 5-HT1A receptors, with a Ki value of approximately 27 nM. nih.govtocris.com It exhibits significantly lower affinity for other receptors such as 5-HT2, alpha-1, alpha-2, and dopamine (B1211576) D1 and D2 receptors. nih.govtocris.com

A "receptor occupancy index" has been used to assess the relative contributions of tandospirone and 1-PP to the observed effects. nih.gov Studies in mice suggest that after acute administration, the effects are more likely attributable to the parent compound's action at 5-HT1A receptors. nih.gov Functional readouts in animal models, such as the reduction of open-field activity in mice, have been correlated with tandospirone administration. nih.gov

Table 3: Receptor Binding Affinities (Ki, nM) of this compound and 1-PP

ReceptorThis compound1-(2-pyrimidinyl)-piperazine (1-PP)
5-HT1A High affinity (27 nM) tocris.comLow affinity
5-HT2 Low affinity nih.govLow affinity
Alpha-1 Low affinity nih.govLow affinity
Alpha-2 Low affinity nih.govHigh affinity nih.gov
Benzodiazepine (B76468) Low affinity nih.govLow affinity
Data from receptor binding studies. nih.govtocris.com

Structure Activity Relationship Sar Studies of Endo Tandospirone and Analogues

Systematic Chemical Modification of the endo-Tandospirone Scaffold

The tandospirone (B1205299) molecule consists of three key structural components amenable to modification: the N-arylpiperazine moiety, the flexible N-butyl spacer, and the rigid tricyclic dicarboximide group. Systematic modifications of these components have been explored to elucidate their role in receptor binding and functional activity.

Key modifications include:

Alteration of the N-Arylpiperazine Group: The pyrimidine (B1678525) ring of tandospirone is a critical element for its interaction with the 5-HT1A receptor. Research has involved replacing the pyrimidine group with other aromatic or heteroaromatic systems, such as 3-(trifluoromethyl)phenyl or 2,3-dichlorophenyl groups. researchgate.net These changes are designed to probe the electronic and steric requirements of the receptor's binding pocket. researchgate.net

Modification of the Tricyclic Dicarboximide Scaffold: The rigid bicyclo[2.2.1]heptane-2,3-dicarboximide (norbornane) portion of tandospirone provides a specific conformational constraint. wikipedia.org Studies have investigated the synthesis of analogues with different polycyclic imide systems to assess the impact of this rigidity on pharmacological activity. researchgate.net For instance, analogues containing an oxygen bridge within the tricyclic system have been synthesized. researchgate.net

Varying the N-Butyl Spacer Length: The four-carbon chain linking the piperazine (B1678402) and the dicarboximide moieties is considered optimal for 5-HT1A receptor affinity in many azapirone derivatives. While less frequently modified than the terminal groups, variations in this chain's length can significantly alter the spatial orientation of the key pharmacophores, impacting receptor fit and activity.

Influence of Substituents on Receptor Affinity and Functional Efficacy

Tandospirone exhibits high affinity for the 5-HT1A receptor, with a reported dissociation constant (Ki) of approximately 27 nM. wikipedia.orgnih.govtocris.com It shows significantly lower affinity for other receptors, including 5-HT2A, D1, and D2 receptors, highlighting its selectivity. wikipedia.orgnih.govtocris.com The influence of substituents on this profile is a central aspect of SAR studies.

Arylpiperazine Substituents: Replacing the pyrimidine ring can drastically alter receptor affinity and selectivity. For example, the synthesis of analogues with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) (TFMPP) or 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP) moieties aims to modulate interactions within the receptor binding site. researchgate.net New N-[4-(4-arylpiperazin-1-yl)butyl]bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides have been synthesized, showing high affinity for 5-HT1A receptors with Ki values ranging from 0.60 ± 0.08 nM to 16.2 ± 2.0 nM. researchgate.net

Functional Efficacy: Tandospirone acts as a partial agonist at the 5-HT1A receptor, displaying approximately 55-85% of the intrinsic activity of the full agonist serotonin (B10506). wikipedia.orgnih.gov Modifications to the chemical structure, particularly in the arylpiperazine portion, can modulate this functional efficacy, shifting the compound towards full agonism or antagonism. This modulation is critical for fine-tuning the therapeutic profile.

Table 1: Receptor Binding Profile of Tandospirone This table is interactive. You can sort and filter the data.

ReceptorKi (nM)Relative AffinityReference
5-HT1A27 ± 5High wikipedia.orgnih.gov
5-HT2A1300 ± 200Low wikipedia.org
Dopamine (B1211576) D21700 ± 300Low wikipedia.org
α1-Adrenergic1600 ± 80Low wikipedia.org
α2-Adrenergic1900 ± 400Low wikipedia.org
5-HT1C2600 ± 60Low wikipedia.org
Dopamine D141000 ± 10000Very Low wikipedia.org

Stereochemical Requirements for Optimal Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of drug action. nih.gov For tandospirone, the specific stereoisomer is essential for its pharmacological activity.

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling are indispensable tools for understanding drug-receptor interactions at a molecular level, guiding the design of new analogues with improved properties. kallipos.grgoogle.comnih.gov

These simulations provide insights into:

Binding Pose: Predicting the exact conformation of tandospirone within the receptor's binding pocket.

Key Interactions: Identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. openaccessjournals.com For instance, the pyrimidine nitrogen atoms and the imide carbonyl groups of tandospirone are predicted to be key hydrogen bond acceptors.

Binding Affinity: Scoring functions are used to estimate the binding free energy, which helps in ranking analogues based on their predicted affinity. openaccessjournals.com

Molecular dynamics (MD) simulations can further refine these static docking poses by simulating the movement of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. frontiersin.orgmdpi.com

Table 2: Predicted Key Interactions from Docking Simulations This table is interactive. You can sort and filter the data.

Molecular Part of this compoundType of InteractionPotential Interacting Residues in 5-HT1A Receptor
Pyrimidine Ringπ-π stacking, Hydrogen BondingAromatic residues (e.g., Phenylalanine, Tyrosine), Serine
Piperazine NitrogenIonic/Hydrogen BondingAspartic Acid
Imide CarbonylsHydrogen BondingAsparagine, Serine
Bicycloheptane ScaffoldHydrophobic InteractionsLeucine, Valine, Isoleucine

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For tandospirone analogues, QSAR models can be developed to predict their 5-HT1A receptor affinity or functional efficacy based on various molecular descriptors.

The process involves:

Data Collection: Compiling a dataset of tandospirone analogues with their experimentally measured biological activities (e.g., Ki values).

Descriptor Calculation: Calculating various physicochemical properties for each analogue, such as hydrophobicity (logP), electronic properties, and steric parameters.

Model Building: Using statistical methods, such as regression analysis, to build a mathematical equation that correlates the descriptors with biological activity. mdpi.com

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. nih.gov

A robust QSAR model can be a powerful tool for virtually screening new, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.comnih.gov

Table of Mentioned Chemical Compounds

Compound Name
1-(2,3-dichlorophenyl)piperazine (DCPP)
1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP)
1-(2-Pyrimidinyl)piperazine (1-PP)
1,4-dibromobutane
2-(1-Piperazinyl)Pyrimidine
Buspirone (B1668070)
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (B1165640)
Diazepam
This compound
Gepirone
Ipsapirone
Norbornane-2exo,3exo-dicarboxylic Acid-anhydride
Serotonin
Tandospirone

Preclinical Efficacy and Behavioral Pharmacology Studies of Endo Tandospirone in Animal Models

Anxiolytic-like Effects in Rodent Behavioral Models

The anxiolytic potential of endo-Tandospirone has been extensively investigated using rodent models that rely on the natural conflict between exploration and aversion to threatening environments. The compound consistently demonstrates effects indicative of anxiety reduction across multiple testing paradigms.

The Elevated Plus-Maze (EPM) and Light-Dark Box (LDB) are standard apparatuses for assessing anxiolytic-like activity in rodents. The EPM consists of two open arms and two enclosed arms, with anxiety-like behavior measured as a preference for the enclosed arms. The LDB test operates on a similar principle, measuring the time spent in a brightly lit, aversive chamber versus a dark, preferred one.

In EPM studies, administration of this compound resulted in a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms compared to vehicle-treated control animals. This behavioral shift suggests a reduction in the aversion to open, elevated spaces, a classic indicator of anxiolysis. Similarly, in the LDB test, this compound-treated rodents spent significantly more time in the light compartment and made more transitions between the two chambers, further supporting its anxiolytic-like profile . These effects are consistent with those produced by other established 5-HT1A receptor agonists.

Table 1. Effects of this compound in Anxiety-Related Behavioral Tests
Behavioral TestKey Parameter MeasuredObserved Effect of this compoundInterpretation
Elevated Plus-Maze (EPM)Time Spent in Open ArmsSignificant IncreaseAnxiolytic-like (Reduced aversion)
Elevated Plus-Maze (EPM)Number of Open Arm EntriesSignificant IncreaseAnxiolytic-like (Increased exploration)
Light-Dark Box (LDB)Time Spent in Light CompartmentSignificant IncreaseAnxiolytic-like (Reduced scototaxis)
Light-Dark Box (LDB)Number of TransitionsSignificant IncreaseAnxiolytic-like (Increased exploration)

Conflict tests, such as the Vogel or Geller-Seifter paradigms, provide another robust measure of anxiolytic activity. In these models, an animal's drive to perform a rewarded behavior (e.g., drinking) is suppressed by the simultaneous delivery of a mild punishment (e.g., a foot shock). Anxiolytic compounds are known to "release" this suppressed behavior, increasing the rate of punished responses.

Studies utilizing a punished drinking paradigm have shown that this compound significantly increases the number of shocks an animal is willing to accept to obtain a water reward. This anti-conflict effect is a hallmark of anxiolytic drugs and indicates that this compound attenuates the behavioral inhibition caused by the aversive stimulus . The magnitude of this effect is comparable to that of other clinically relevant anxiolytics, further solidifying its preclinical profile.

Antidepressant-like Effects in Rodent Models

Beyond anxiolysis, the therapeutic potential of this compound for depressive disorders has been explored, leveraging its activity at 5-HT1A receptors, a key target in antidepressant pharmacology.

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening tools for identifying compounds with potential antidepressant activity. These tests are based on the principle that when placed in an inescapable, stressful situation, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, and effective antidepressants reduce the duration of this immobility.

In both the FST and TST, administration of this compound has been shown to significantly decrease the total time spent immobile compared to control groups . This suggests the compound promotes an active coping strategy rather than passive resignation, an effect predictive of antidepressant efficacy in humans.

Table 2. Effects of this compound in Models of Behavioral Despair
Behavioral ModelPrimary EndpointObserved Effect of this compoundInterpretation
Forced Swim Test (FST)Duration of ImmobilitySignificant DecreaseAntidepressant-like
Tail Suspension Test (TST)Duration of ImmobilitySignificant DecreaseAntidepressant-like

To better model the etiology of depression, researchers employ chronic stress paradigms, such as chronic unpredictable mild stress (CUMS). These models induce a range of depression-like symptoms in rodents, including anhedonia (a reduced ability to experience pleasure), which can be measured by a decrease in sucrose (B13894) preference. Chronic stress is also known to suppress adult hippocampal neurogenesis, a process implicated in the pathophysiology of depression.

Studies have demonstrated that chronic treatment with this compound can reverse the behavioral deficits induced by CUMS. For instance, stressed animals treated with the compound show a restoration of sucrose preference, indicating a reversal of anhedonia-like behavior. Critically, these behavioral improvements are correlated with underlying neurobiological changes. Histological analysis using markers like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label newly born cells and Doublecortin (DCX) to identify immature neurons has revealed that this compound administration promotes hippocampal neurogenesis, counteracting the suppressive effects of chronic stress . This finding links its antidepressant-like behavioral effects to a fundamental mechanism of neuronal plasticity.

Cognitive Function and Neuroplasticity Studies in Animal Models

The serotonergic system, particularly via 5-HT1A receptors, plays a crucial role in modulating cognitive processes such as learning and memory. Preclinical studies have investigated whether this compound can influence these functions.

Research indicates that this compound can ameliorate cognitive deficits in animal models. For example, in tasks like the Novel Object Recognition test, where memory is challenged by a cholinergic antagonist like scopolamine, this compound has been shown to reverse the induced memory impairment . This suggests a potential procognitive or memory-restoring effect under conditions of neurochemical disruption.

The mechanisms underlying these cognitive effects are linked to neuroplasticity. Beyond promoting neurogenesis, this compound has been found to modulate levels of key neurotrophic factors. Specifically, studies report that its administration leads to an upregulation of Brain-Derived Neurotrophic Factor (BDNF) expression in brain regions vital for cognition, such as the hippocampus and prefrontal cortex . BDNF is essential for synaptic plasticity, neuronal survival, and long-term memory formation, providing a molecular basis for the compound's observed effects on cognitive function.

Table 3. Effects of this compound on Cognition and Neuroplasticity Markers
Area of StudyModel / MarkerObserved Effect of this compoundImplication
Cognitive FunctionScopolamine-induced amnesia (Novel Object Recognition)Reversal of memory deficitProcognitive / Memory-restoring
NeuroplasticityHippocampal BDNF LevelsSignificant IncreaseEnhanced synaptic plasticity
NeuroplasticityHippocampal Neurogenesis (BrdU/DCX)Significant Increase (especially post-stress)Neuronal repair and plasticity

Neurobiological Substrates of this compound's Preclinical Effects

The preclinical efficacy of this compound in animal models is underpinned by its distinct interactions with specific neurochemical systems in the brain. Research into its neurobiological substrates reveals a primary and highly selective mechanism of action, supplemented by secondary effects on various neurotransmitter pathways. These interactions at the molecular and cellular levels are responsible for the behavioral outcomes observed in preclinical studies.

The principal pharmacological effect of this compound is its activity as a potent and selective partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. nih.govoncotarget.commedchemexpress.comselleckchem.com Its binding affinity for the 5-HT1A receptor is significantly higher than for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors. nih.govnih.govwikipedia.org This selectivity is a key feature that distinguishes it from other anxiolytic agents. nih.gov Studies in rat brain homogenates have quantified this binding affinity, demonstrating its potent interaction with 5-HT1A sites. nih.gov Specifically, 3H-tandospirone has been shown to bind with high affinity to rat hippocampal membranes. medchemexpress.com

Receptor Binding Affinity of this compound

The following table summarizes the inhibitory constants (Ki) of this compound at various neurotransmitter receptors, indicating its high selectivity for the 5-HT1A receptor. Lower Ki values signify stronger binding affinity.

ReceptorBinding Affinity (Ki, nM)Reference
5-HT1A27 ± 5 nih.govwikipedia.org
Dopamine (B1211576) D21,700 ± 300 wikipedia.org
α1-Adrenergic1,600 ± 80 wikipedia.org
5-HT2A1,300 ± 200 wikipedia.org
α2-Adrenergic1,900 ± 400 wikipedia.org
5-HT2C2,600 ± 60 wikipedia.org
Dopamine D141,000 ± 10,000 wikipedia.org

The activation of 5-HT1A receptors by this compound initiates downstream intracellular signaling cascades. In rat hippocampal membranes, it has been shown to inhibit forskolin-stimulated adenylate cyclase activity, a key second messenger system. nih.gov This action demonstrates its high agonistic efficacy at postsynaptic 5-HT1A receptors. nih.gov Additionally, this compound can suppress phosphatidyl-inositol metabolism that is stimulated by carbachol, another effect mediated by 5-HT1A receptors. nih.gov By modulating these second messenger systems, this compound influences neuronal activity and plasticity, which are the ultimate substrates for its behavioral effects. nih.govmdpi.com

Effects of this compound on Neurotransmitter Systems

This table details the observed effects of this compound on major neurotransmitter systems in preclinical animal models.

Neurotransmitter SystemObserved EffectProposed MechanismReference
Serotonin (5-HT)Acute administration decreases 5-HT neuron firing; chronic administration leads to autoreceptor desensitization and normalized firing.Full agonism at presynaptic 5-HT1A autoreceptors in the raphe nuclei. nih.gov
Dopamine (DA)Increases extracellular dopamine levels in the medial prefrontal cortex.Indirectly, via 5-HT1A receptor-mediated inhibition of GABAergic interneurons, which disinhibits dopamine neurons. nih.govresearchgate.net
GABA / Glutamate (B1630785)Modulates glutamatergic neurotransmission.Activation of 5-HT1A receptors located on GABAergic interneurons. nih.govresearchgate.net

Synthetic Methodologies and Medicinal Chemistry Research on Endo Tandospirone

Original and Seminal Synthetic Routes to endo-Tandospirone

The original and most fundamental synthetic strategies for this compound are centered on a convergent approach where two key fragments are synthesized separately and then coupled. These fragments are the bicyclic imide core and the pyrimidinylpiperazine side chain. The synthesis methods are documented in patents such as US4507303 and JP60087262. google.com

The synthesis begins with the formation of the core bicyclic structure. This is typically achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640), which preferentially forms the endo adduct. This anhydride is then converted to the corresponding imide, cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide. Subsequent catalytic hydrogenation reduces the double bond within the bicycloheptene ring to yield the saturated cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboximide (often referred to as noreximide).

The second key fragment, 1-(2-pyrimidinyl)piperazine, is prepared separately. The final step in the synthesis of this compound involves the N-alkylation of the bicyclic imide with the pyrimidinylpiperazine side chain. This is accomplished by reacting the cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboximide with a bifunctional four-carbon linker, such as 1,4-dibromobutane, which is then coupled with 1-(2-pyrimidinyl)piperazine to yield the final product. An alternative coupling approach involves pre-attaching the four-carbon chain to the piperazine (B1678402) moiety and then using this intermediate to alkylate the bicyclic imide.

Table 1: Key Intermediates in the Original Synthesis of this compound

IntermediateStructureRole in Synthesis
cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideDiels-Alder adductPrecursor to the bicyclic imide with correct endo stereochemistry.
cis-endo-Bicyclo[2.2.1]heptane-2,3-dicarboximideSaturated bicyclic imideThe core structural unit of Tandospirone (B1205299), ready for alkylation.
1-(2-Pyrimidinyl)piperazineHeterocyclic amineThe pharmacologically active side chain that binds to serotonin (B10506) receptors.
1-Bromo-4-chlorobutane or 1,4-DibromobutaneAlkylating agentProvides the four-carbon linker between the imide and piperazine moieties.

Stereoselective Synthesis Strategies for this compound and Related Intermediates

The critical stereochemistry of this compound is established early in the synthesis during the formation of its bicyclo[2.2.1]heptane core. The primary strategy for achieving the required endo configuration relies on the well-established principles of the Diels-Alder cycloaddition reaction.

The reaction between cyclopentadiene (the diene) and maleic anhydride or maleimide (B117702) (the dienophile) is highly stereoselective. The formation of the endo adduct is kinetically favored over the exo adduct. This preference is explained by the concept of secondary orbital interactions, where the pi system of the developing carbonyl groups on the dienophile interacts favorably with the pi system of the diene in the endo transition state, providing additional stabilization. researchgate.netacs.org This effect strongly directs the reaction to form the desired bicyclic structure with the dicarboximide group oriented in the endo position.

The key steps for achieving stereocontrol are:

Diels-Alder Cycloaddition: Reaction of cyclopentadiene with maleimide or maleic anhydride at moderate temperatures (e.g., room temperature) to maximize the kinetic preference for the endo adduct. nih.gov

Imide Formation: If maleic anhydride is used, it is converted to the dicarboximide by reaction with ammonia or a nitrogen source like urea, preserving the endo stereochemistry. google.com

Saturation: The double bond in the resulting bicyclo[2.2.1]hept-5-ene ring system is reduced via catalytic hydrogenation. This step does not affect the established endo relationship of the imide ring relative to the bridged bicyclic system.

This sequence ensures that the key intermediate, cis-endo-bicyclo[2.2.1]heptane-2,3-dicarboximide, is produced with high diastereoselectivity, which is then carried forward to the final product.

Table 2: Stereoselective Synthesis Strategy

StepReactionPurposeKey Stereochemical Outcome
1Diels-Alder ReactionFormation of the bicyclic core structure.Kinetically favored formation of the endo adduct. researchgate.net
2ImidizationConversion of anhydride to the required imide functional group.Preservation of the endo stereochemistry.
3HydrogenationSaturation of the norbornene double bond.Does not alter the established endo configuration.

Development of Novel this compound Analogues as Research Probes

To investigate the structure-activity relationships (SAR) and to develop new chemical entities with potentially improved or novel pharmacological profiles, various analogues of this compound have been synthesized. nih.gov These analogues serve as valuable research probes to understand the molecular requirements for binding to target receptors, primarily the 5-HT1A receptor. Modifications have been explored in all three major components of the Tandospirone scaffold: the bicyclic imide moiety, the N-arylpiperazine group, and the intervening alkyl chain. nih.govresearchgate.net

Research in this area has focused on several classes of modifications:

Arylpiperazine Modifications: The pyrimidinyl group has been replaced with other aromatic or heteroaromatic systems. For instance, analogues containing a 3-(trifluoromethyl)phenyl piperazine moiety have been synthesized via palladium-catalyzed hydroarylation reactions to explore interactions at the receptor binding site. researchgate.net

Bicyclic Core Modifications: The core bicyclo[2.2.1]heptane structure has been altered. Research has explored related tricyclic systems, sometimes incorporating an oxygen bridge (an oxabicyclo[2.2.1]heptane system), to study how changes in the rigidity and polarity of this region affect activity. researchgate.net

Hybrid Compounds: In a novel approach, tandospirone has been used as a lead compound to synthesize hybrid molecules. For example, derivatives combining the structure of tandospirone with apocynin have been created to develop agents with both 5-HT1A activity and antioxidant properties for potential applications in schizophrenia research. elsevierpure.commdpi.com

These studies are crucial for mapping the pharmacophore of the 5-HT1A receptor and for the rational design of new ligands with tailored selectivity and functional activity. nih.gov

Table 3: Examples of this compound Analogue Classes

Analogue ClassModified MoietyExample of ModificationResearch Purpose
Arylpiperazine AnaloguesN-ArylpiperazineReplacement of pyrimidine (B1678525) with substituted phenyl groups (e.g., trifluoromethylphenyl). researchgate.netExplore SAR at the receptor's aromatic binding pocket.
Bicyclic Core AnaloguesBicyclic ImideIntroduction of heteroatoms (e.g., oxygen bridge) into the bicyclic system. researchgate.netInvestigate the role of the core's conformation and polarity.
Hybrid DerivativesEntire ScaffoldConjugation with other pharmacologically active molecules like apocynin. elsevierpure.comCreate dual-function probes for novel therapeutic strategies.

Isotopic Labeling and Radiolabeled Synthesis for Pharmacological Research

The synthesis of isotopically labeled this compound is essential for conducting in-depth pharmacological studies. princeton.edu Radiolabeled versions, typically incorporating tritium (³H) or carbon-14 (¹⁴C), are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for in vitro receptor binding assays. researchgate.netnih.gov

Carbon-14 (¹⁴C) Labeling: The introduction of a ¹⁴C label is generally achieved by incorporating a ¹⁴C-containing precursor early in the synthetic route. researchgate.net This ensures that the label is in a metabolically stable position, allowing for the tracking of the drug and all its metabolites. For a molecule like Tandospirone, this could involve:

Using [¹⁴C]-1,4-dibromobutane to form the labeled alkyl chain.

Synthesizing the 1-(2-pyrimidinyl)piperazine fragment from a ¹⁴C-labeled precursor.

Tritium (³H) Labeling: Tritium labeling is often performed in the later stages of a synthesis to maximize specific activity. rti.org Common methods include:

Catalytic Reduction: A precursor containing a double bond or a halogen atom can be treated with tritium gas (³H₂) in the presence of a catalyst (e.g., palladium on carbon). For Tandospirone, this could involve the reduction of the double bond in the cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide intermediate with ³H₂ gas.

Hydrogen Isotope Exchange: This method involves exchanging existing C-H bonds with tritium, often using a catalyst. Modern techniques like photoredox-mediated protocols can install tritium using tritiated water (T₂O) as the isotope source. princeton.edu

These labeled compounds allow researchers to quantify the concentration of the drug in various tissues and fluids, identify metabolic pathways, and determine the affinity and density of target receptors in the brain with high sensitivity. nih.gov

Table 4: Isotopic Labeling Strategies for Pharmacological Research

IsotopeCommon Labeling MethodTypical ApplicationExample Strategy
Carbon-14 (¹⁴C)Incorporation of a ¹⁴C-labeled precursor in early synthetic steps.ADME studies, metabolite tracking. researchgate.netUse of [¹⁴C]-labeled alkylating agent or piperazine moiety.
Tritium (³H)Late-stage catalytic reduction or hydrogen isotope exchange. rti.orgpharmaron.comReceptor binding assays, autoradiography.Reduction of an unsaturated precursor with ³H₂ gas.
Deuterium (²H)Similar methods to tritium labeling (e.g., reduction, exchange).Internal standards for mass spectrometry, metabolic stability studies. princeton.eduReduction with deuterium gas (D₂) or exchange using D₂O.

Advanced Research Techniques and Methodologies Applied to Endo Tandospirone

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone technique for determining the affinity of a compound for specific receptor targets. giffordbioscience.com These assays utilize a radioactively labeled ligand (a radioligand) that is known to bind to a target receptor. oncodesign-services.com By measuring how effectively a test compound, such as endo-Tandospirone, competes with and displaces the radioligand, researchers can calculate its inhibitory constant (Kᵢ), a measure of its binding affinity. giffordbioscience.comoncodesign-services.com

Studies employing this methodology have been crucial in defining the receptor binding profile of this compound. These experiments have demonstrated that this compound possesses a high and selective affinity for the serotonin (B10506) 5-HT₁ₐ receptor subtype. nih.govoncotarget.com Competition binding studies revealed that this compound is most potent at the 5-HT₁ₐ receptor, with a reported Kᵢ value of 27 ± 5 nM. nih.gov In contrast, its affinity for other receptors, including 5-HT₂, 5-HT₁C, α₁-adrenergic, α₂-adrenergic, and dopamine (B1211576) D₁ and D₂ receptors, is significantly lower, with Kᵢ values ranging from 1,300 to 41,000 nM. nih.govrndsystems.comtocris.com Furthermore, the compound shows negligible activity at 5-HT₁B receptors and serotonin uptake sites. nih.govtocris.com Saturation studies using radiolabeled ³H-tandospirone have also confirmed its interaction with 5-HT₁ₐ receptor binding sites in rat cortical membranes. nih.gov

Table 1: Binding Affinity (Kᵢ) of this compound at Various Neurotransmitter Receptors

Receptor Kᵢ (nM) Selectivity Profile
5-HT₁ₐ 27 ± 5 High Affinity
5-HT₂ 1,300 - 41,000 Low Affinity
5-HT₁C 1,300 - 41,000 Low Affinity
α₁-Adrenergic 1,300 - 41,000 Low Affinity
α₂-Adrenergic 1,300 - 41,000 Low Affinity
Dopamine D₁ 1,300 - 41,000 Low Affinity
Dopamine D₂ 1,300 - 41,000 Low Affinity
5-HT₁B Inactive Inactive
Serotonin Uptake Site Inactive Inactive

Data sourced from Hamik et al. (1990). nih.gov

In Vitro Receptor Functional Assays (e.g., GTPγS binding, Adenylyl Cyclase activity)

Beyond simple binding affinity, in vitro functional assays are employed to determine the intrinsic activity of a compound at its target receptor—whether it acts as an agonist, antagonist, or partial agonist. For G-protein coupled receptors (GPCRs) like the 5-HT₁ₐ receptor, techniques such as GTPγS binding and adenylyl cyclase activity assays are particularly informative.

The 5-HT₁ₐ receptor is negatively coupled to the enzyme adenylyl cyclase via an inhibitory G-protein (Gᵢ). ingentaconnect.com Agonist binding to the receptor activates the G-protein, leading to an inhibition of adenylyl cyclase and a subsequent decrease in the production of the second messenger, cyclic AMP (cAMP). nih.gov Adenylyl cyclase activity assays directly measure this downstream effect. Studies have shown that this compound acts as a partial agonist in this system, displaying approximately 60% of the agonist effect of the full 5-HT₁ₐ agonist, 8-OH-DPAT. nih.gov This partial agonism is a key characteristic of its pharmacological profile. nih.govnih.govcpn.or.kr

GTPγS binding assays provide a more direct measure of G-protein activation. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used. When an agonist binds to the receptor and activates the G-protein, the exchange of GDP for GTP is stimulated, and the binding of [³⁵S]GTPγS to the Gα subunit can be quantified. This technique confirms the ability of a compound to initiate the first step in the signal transduction cascade. Research indicates that this compound effectively stimulates [³⁵S]-GTPγS binding, consistent with its agonist activity at the 5-HT₁ₐ receptor.

Microdialysis and Neurochemical Monitoring in Preclinical Studies

To understand how receptor interactions translate into neurochemical changes in the living brain, researchers utilize in vivo microdialysis. nih.gov This technique involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal. crnl.friu.edu The probe is perfused with a physiological solution, allowing for the collection of neurotransmitters and their metabolites from the extracellular fluid for subsequent analysis, often by high-pressure liquid chromatography. crnl.frnih.gov

Microdialysis studies have been pivotal in revealing the effects of this compound on neurotransmitter systems. if-pan.krakow.pl Systemic administration of this compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC) of rats to approximately 190% of basal levels. nih.govsigmaaldrich.com This effect is blocked by pretreatment with the selective 5-HT₁ₐ receptor antagonist WAY 100635, confirming that the dopamine increase is mediated by 5-HT₁ₐ receptors. nih.govsigmaaldrich.com It is hypothesized that by acting on 5-HT₁ₐ autoreceptors in the raphe nuclei, this compound inhibits serotonin neuron firing, which in turn disinhibits dopamine neurons projecting to the cortex. nih.gov

Furthermore, studies combining this compound with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) have demonstrated a synergistic effect. While fluoxetine alone increased dopamine release to 200% of basal levels, the combination with this compound elevated it to 380%, suggesting a potentiation of the fluoxetine-induced increase in dopamine. nih.govsigmaaldrich.com

Table 2: Effect of this compound on Extracellular Dopamine in the Medial Prefrontal Cortex (Microdialysis Data)

Treatment Peak Dopamine Level (% of Basal)
This compound ~190%
Fluoxetine ~200%
This compound + Fluoxetine ~380%

Data sourced from Kitaichi et al. (2010). nih.gov

Electrophysiological Recordings in Brain Slices and In Vivo

Electrophysiology provides a direct measure of neuronal activity by recording the electrical signals produced by neurons, such as action potentials (firing). precisionary.comgithub.io These recordings can be performed in vivo in anesthetized or freely moving animals, or in vitro using acute brain slices that preserve local synaptic circuits. researchgate.netprotocols.io

This technique has been essential for characterizing this compound's effects on specific neuronal populations. It is well-established that 5-HT₁ₐ receptors exist as autoreceptors on the soma and dendrites of serotonin neurons in the dorsal raphe nucleus. nih.govfrontiersin.org Electrophysiological studies have shown that acute administration of this compound, like other 5-HT₁ₐ agonists, reduces the firing rate of these serotonergic neurons. nih.govresearchgate.net This is a hallmark of its agonist activity at these presynaptic autoreceptors. nih.gov This inhibition of raphe neurons is believed to be a key mechanism underlying some of its downstream effects, such as the disinhibition of cortical dopamine release. nih.gov In contrast, this compound is considered a partial agonist at postsynaptic 5-HT₁ₐ receptors located in forebrain regions like the hippocampus. nih.gov Chronic administration leads to a desensitization of the somatodendritic 5-HT₁ₐ autoreceptors, which is thought to be a critical step in its therapeutic mechanism. nih.govfrontiersin.org

Immunohistochemistry and Molecular Biology Techniques in Preclinical Research

Immunohistochemistry (IHC) and molecular biology techniques allow researchers to investigate the cellular and molecular consequences of drug administration. nih.govnih.govlongdom.org IHC uses antibodies to visualize the location and abundance of specific proteins in tissue sections, while molecular biology methods can measure changes in gene expression. antibodysociety.org

A common application in neuroscience research is the use of IHC to detect the protein product of the immediate early gene c-fos. mdpi.com The expression of c-fos is rapidly induced when neurons are stimulated, making it a useful marker for recent neuronal activation. nih.govfigshare.com Studies can use this technique to map which brain regions and cell types are activated by a compound. For instance, double-labeling IHC can confirm c-fos expression in specific neuronal populations, such as those containing CRH or oxytocin, following a stimulus. nih.gov Research has shown that this compound administration leads to an increase in the phosphorylation of extracellular signal-regulated kinase (ERK) in the dorsal raphe nucleus. nih.gov This response can be blocked by the 5-HT₁ₐ antagonist WAY 100635, indicating the involvement of the MAP kinase signaling pathway downstream of receptor activation. nih.gov This demonstrates how molecular techniques can trace the intracellular signaling cascades initiated by this compound.

Interactions of Endo Tandospirone with Other Pharmacological Agents Preclinical and Molecular

Ligand-Ligand Interactions at Serotonin (B10506) and Other Receptors

Preclinical studies have demonstrated that tandospirone's primary pharmacological activity is as a partial agonist at the serotonin 1A (5-HT1A) receptor. nih.gov In brain homogenates, tandospirone (B1205299) exhibits the highest potency at the 5-HT1A receptor, with a reported Ki value of 27 ± 5 nM. nih.gov Further studies using radioligand binding assays with 3H-tandospirone in rat cortical membranes confirmed its interaction with 5-HT1A receptor binding sites, showing a KD of 4.5 ± 0.8 nM. nih.gov

Adenylate cyclase studies, which measure the functional consequences of receptor activation, indicate that tandospirone has approximately 60% of the agonist effect of the selective 5-HT1A agonist 8-OH-DPAT. nih.gov This partial agonism is a key feature of its pharmacological profile.

Tandospirone also interacts with other serotonin receptor subtypes, albeit with significantly lower potency. It is two to three orders of magnitude less potent at 5-HT1C and 5-HT2 receptors. nih.gov The interaction with various serotonin receptors is a common feature among drugs targeting this system, and designing receptor-selective drugs remains a challenge due to the structural similarities among these receptors. discngine.com The development of drugs that can selectively target specific serotonin receptor subtypes is an ongoing area of research, driven by the desire to minimize off-target effects. discngine.com

Beyond the serotonergic system, tandospirone displays weak affinity for α1-adrenergic, α2-adrenergic, and dopamine (B1211576) D1 and D2 receptors, with Ki values in the micromolar range (1300 to 41000 nM). nih.gov It is considered essentially inactive at 5-HT1B receptors, serotonin uptake sites, β-adrenergic, muscarinic cholinergic, and benzodiazepine (B76468) receptors. nih.gov

The interaction between different receptor systems, such as the serotonin and opioid systems, is also a relevant area of study. For instance, preclinical research has suggested that co-treatment with 5-HT1A agonists can modulate the effects of opioids, highlighting the potential for cross-system interactions. core.ac.uk

Table 1: Binding Affinity of Tandospirone at Various Neurotransmitter Receptors

Receptor Ki (nM)
5-HT1A 27 ± 5
5-HT1C 1300 - 41000
5-HT2 1300 - 41000
α1-Adrenergic 1300 - 41000
α2-Adrenergic 1300 - 41000
Dopamine D1 1300 - 41000
Dopamine D2 1300 - 41000
5-HT1B Inactive
5-HT Uptake Sites Inactive
β-Adrenergic Inactive
Muscarinic Cholinergic Inactive
Benzodiazepine Inactive

Data from brain homogenate studies. nih.gov

Metabolic Interactions with Drug-Metabolizing Enzymes in Preclinical Models

The biotransformation of drugs is a critical factor in determining their efficacy and potential for drug-drug interactions (DDIs). solvobiotech.com For a significant majority of drugs, metabolism is the primary route of clearance from the body. solvobiotech.com This process is largely carried out by cytochrome P450 (CYP) enzymes, with major contributions from families 1, 2, and 3. solvobiotech.com

Preclinical in vitro models are essential for assessing the metabolic fate of a drug candidate and its potential to interact with drug-metabolizing enzymes. solvobiotech.comnih.gov These models include recombinant enzymes, liver microsomes, S9 fractions, and hepatocytes. solvobiotech.com Such studies are crucial for identifying whether a compound is a substrate, inhibitor, or inducer of specific CYP enzymes, which can inform potential DDIs when co-administered with other drugs. solvobiotech.comnih.gov

Genetic variations in drug-metabolizing enzymes can lead to significant differences in drug clearance among individuals, a field of study known as pharmacogenetics. medrxiv.org These genetic polymorphisms, along with DDIs, are major contributors to variable drug exposure and response. nih.govmedrxiv.org Therefore, understanding the metabolic profile of a compound like endo-tandospirone in preclinical models is a key step in predicting its behavior in more complex biological systems.

Assessment of Polypharmacology and Off-Target Receptor Binding (Research Focus)

Polypharmacology, the interaction of a single drug with multiple targets, is an increasingly recognized aspect of drug action. nih.govresearchgate.net It can be both a source of adverse effects and a reason for therapeutic efficacy, particularly in complex diseases. nih.govresearchgate.net The assessment of a drug's off-target binding profile is therefore a critical area of research.

For tandospirone, its primary target is the 5-HT1A receptor. nih.gov However, as noted, it also binds with lower affinity to other receptors, including other serotonin subtypes, as well as adrenergic and dopaminergic receptors. nih.gov This broader interaction profile is an example of polypharmacology.

The study of polypharmacology aims to understand these "off-target" interactions, which can occur with proteins that are not the primary intended target. nih.gov Increasingly, such interactions are seen as the norm rather than the exception. nih.gov Computational approaches, such as structure-based docking and chemogenomics knowledgebases, are being used to predict and analyze these interactions on a larger scale. frontiersin.orgbiorxiv.org

The functional consequences of these off-target interactions are a key focus. For example, agonist activity at 5-HT1A receptors has been associated with antidepressant-like effects. researchgate.net The partial agonist activity of some atypical antipsychotics at 5-HT1A receptors may contribute to their unique clinical profiles. researchgate.net Understanding the full spectrum of a compound's receptor interactions is essential for a complete picture of its pharmacological effects.

Emerging Research Directions and Future Perspectives for Endo Tandospirone Studies

Exploration of Novel Receptor Targets Beyond 5-HT1A for endo-Tandospirone.

While the primary pharmacological effect of this compound is attributed to its potent and selective partial agonism at the 5-HT1A receptor, with a binding affinity (Ki) of approximately 27 nM, its complete receptor binding profile reveals interactions with other neurotransmitter receptors, albeit at significantly lower potencies. nih.govmedchemexpress.comnih.gov These secondary targets, often considered negligible in its primary anxiolytic function, are now subjects of exploratory research to understand the broader neuropharmacological footprint of the compound and its potential relevance in treating complex disorders.

Research has determined that this compound is approximately two to three orders of magnitude less potent at several other receptors, including serotonergic (5-HT1C, 5-HT2), adrenergic (α1, α2), and dopaminergic (D1, D2) subtypes. nih.govnih.gov The Ki values for these interactions typically range from 1,300 to 41,000 nM. nih.govmedchemexpress.comaxonmedchem.com The compound is considered essentially inactive at 5-HT1B receptors and the serotonin (B10506) uptake site. nih.govmedchemexpress.com

Binding Affinity of this compound at Various Neurotransmitter Receptors

Receptor TargetBinding Affinity (Ki, nM)Relative Potency
5-HT1A27 ± 5High
5-HT1C1,300 - 41,000Low
5-HT21,300 - 41,000Low
Dopamine (B1211576) D11,300 - 41,000Low
Dopamine D21,300 - 41,000Low
α1-Adrenergic1,300 - 41,000Low
α2-Adrenergic1,300 - 41,000Low

Application in Advanced Preclinical Models of Complex Neurological Disorders.

The therapeutic potential of this compound is being investigated in a range of advanced preclinical models that mimic the complex pathophysiology of human neurological and psychiatric conditions. oncotarget.com These models provide a platform to explore its efficacy beyond generalized anxiety, including in neurodegenerative diseases and stress-related visceral disorders. oncotarget.comnih.gov

Parkinson's Disease (PD): In the 6-hydroxydopamine (6-OHDA) rat model of PD, tandospirone (B1205299) has been evaluated for its ability to mitigate L-DOPA-induced dyskinesia (LID), a common and debilitating side effect of long-term dopamine replacement therapy. lu.senih.gov Studies have shown that tandospirone can produce a modest attenuation of abnormal involuntary movements (AIMs), suggesting that 5-HT1A receptor modulation may be a viable strategy for managing LID. lu.senih.gov

Schizophrenia: The cognitive impairments associated with schizophrenia are a significant area of unmet medical need. This compound has been studied in neurodevelopmental models, such as rats exposed to the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 during the neonatal period. nih.govnih.gov In these models, tandospirone has been shown to ameliorate abnormalities in brain energy metabolism, specifically by suppressing prolonged stress-induced elevation of extracellular lactate (B86563) in the medial prefrontal cortex (mPFC). nih.gov This finding suggests a potential mechanism by which 5-HT1A agonism could improve cognitive function in schizophrenia. nih.gov

Alzheimer's Disease (AD) and Dementia: Preclinical research has explored the use of 5-HT1A agonists for managing behavioral and psychological symptoms of dementia (BPSD), such as anxiety and agitation. cpn.or.krcpn.or.kr In rat models of AD, 5-HT1A receptor agonists have been shown to improve cognitive functions and reduce the loss of hippocampal neurons. cpn.or.kr These studies provide a strong rationale for the observed clinical efficacy of tandospirone in improving BPSD in elderly patients. nih.gov

Stress-Induced Visceral Hypersensitivity: To model brain-gut axis disorders like irritable bowel syndrome (IBS), researchers use models such as chronic water avoidance stress in rats. frontiersin.org In this context, tandospirone has been found to relieve stress-induced anxiety-like behavior and visceral hypersensitivity, suggesting its utility in disorders where psychological stress manifests with physical symptoms. frontiersin.org

This compound in Advanced Preclinical Models

Neurological DisorderPreclinical ModelKey Findings
Parkinson's Disease6-OHDA rat model of L-DOPA-induced dyskinesiaModestly attenuates abnormal involuntary movements (AIMs). lu.senih.gov
SchizophreniaNeonatal MK-801 exposure rat modelAmeliorates abnormalities in brain energy metabolism in the mPFC. nih.gov
Alzheimer's DiseaseRat models of ADImproves cognitive function and reduces hippocampal neuron loss. cpn.or.kr
Visceral HypersensitivityChronic water avoidance stress rat modelRelieves stress-induced anxiety and visceral hypersensitivity. frontiersin.org

Integration with Optogenetics and Chemogenetics in Neuropharmacology Research.

While direct studies integrating this compound with optogenetics and chemogenetics are still emerging, these powerful techniques represent a significant future direction for dissecting its precise neural circuit mechanisms. Optogenetics and chemogenetics allow for the control of specific neuronal populations with unprecedented temporal and spatial precision, using light or designer drugs, respectively. nih.govescholarship.org

The integration of these tools with systemic tandospirone administration could answer critical questions about its mechanism of action. For example, tandospirone is known to act on both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in cortical and limbic regions. nih.gov The net effect of the drug is a complex interplay between these two actions.

Dissecting Circuit-Specific Effects: Researchers could use optogenetics to selectively silence serotonergic neurons in the dorsal raphe nucleus while systemically administering tandospirone. This would help isolate the drug's effects on postsynaptic receptors, clarifying their specific contribution to behavioral outcomes. Conversely, chemogenetics could be used to chronically inhibit or excite specific downstream targets of serotonergic projections (e.g., pyramidal neurons in the prefrontal cortex or hippocampus) to understand how tandospirone's modulation of these pathways influences its therapeutic effects. nih.gov

Identifying Causal Links: By combining these techniques with behavioral assays, researchers can move beyond correlation to establish causal links between tandospirone's action on a specific circuit and its anxiolytic, antidepressant, or cognitive-enhancing effects. nih.gov This approach would provide a much deeper understanding of the neural basis of its therapeutic profile and could help identify novel targets for more effective medications.

Development of Novel this compound Derivatives as Advanced Research Tools.

The chemical scaffold of this compound serves as a foundation for the development of novel derivatives designed as advanced research tools and potential therapeutics with improved properties. A notable example is the synthesis of apocynin-tandospirone derivatives, which were created to combine the 5-HT1A activity of tandospirone with the antioxidant properties of apocynin. elsevierpure.comresearchgate.net

These novel compounds were tested in a neonatal MK-801 exposure rat model of schizophrenia, a disease where oxidative stress is implicated in the pathophysiology. nih.govelsevierpure.com The research yielded several key findings:

Antioxidant Properties: Several of the new derivatives (designated A-2, A-3, and A-4) demonstrated the ability to decrease intracellular reactive oxygen species (ROS). elsevierpure.comresearchgate.net

Neuroprotective Effects: In the model rats, the novel compounds reversed the decrease in glutathione (B108866) (GSH) concentrations and the reduction in the number of parvalbumin (PV)-positive GABAergic interneurons in the medial prefrontal cortex, a key pathological feature in this model. elsevierpure.comresearchgate.net

Behavioral Efficacy: The derivatives showed antipsychotic potential by ameliorating methamphetamine-induced hyperlocomotion in the model rats, indicating an anti-dopaminergic effect that may alleviate psychotic symptoms. nih.govresearchgate.net

The development of such derivatives provides highly specific tools to probe the interaction between the serotonergic system and other pathophysiological processes, such as redox dysregulation. elsevierpure.com These efforts not only advance our understanding of complex diseases but also represent a rational drug design approach to create next-generation therapeutics. frontiersin.org

Effects of Apocynin-Tandospirone Derivatives in a Schizophrenia Model

DerivativeEffect on Intracellular ROSEffect on GSH Levels in mPFCEffect on PV-Positive Neurons in mPFCBehavioral Effect (MAP-induced hyperlocomotion)
A-2DecreasedReversed decreaseReversed reductionAmeliorated
A-3DecreasedReversed decreaseReversed reductionAmeliorated
A-4DecreasedReversed decreaseReversed reductionSuppressed vertical activity

Q & A

Q. How should researchers address potential conflicts of interest in industry-sponsored studies of this compound?

  • Methodological Answer : Disclose all funding sources and roles of sponsors in the study design. Use independent third parties for data collection/analysis. Publish results regardless of outcome, adhering to FDAAA 801 and EMA Policy 0070 requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.